molecular formula C20H24N2OS B453214 2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Cat. No.: B453214
M. Wt: 340.5g/mol
InChI Key: ZPUVLHOLTPUSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a complex organic compound that features a unique structure combining adamantyl and cyclopenta[b]thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the cyclopenta[b]thienyl core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the adamantyl group: This step often involves the use of adamantyl halides in the presence of a base to facilitate nucleophilic substitution.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-oxo-5,6-dihydro-4H-cyclopenta[b]thien-4-yl)propanedinitrile
  • 2-(2-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thien-4-yl)propanedinitrile

Uniqueness

2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is unique due to the presence of the adamantyl group, which imparts specific steric and electronic properties. These properties can enhance the compound’s stability and reactivity, making it a valuable component in various applications .

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5g/mol

IUPAC Name

2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

InChI

InChI=1S/C20H24N2OS/c21-11-16-15-2-1-3-17(15)24-19(16)22-18(23)10-20-7-12-4-13(8-20)6-14(5-12)9-20/h12-14H,1-10H2,(H,22,23)

InChI Key

ZPUVLHOLTPUSNZ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CC34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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